REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[BH4-].[Na+].Cl>CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[O:17])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
CoCl2
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted twice with ether
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil that
|
Type
|
CUSTOM
|
Details
|
was purified by MPLC chromatography (ISCO, 50% hexane/ethyl acetate, 40 g+12 g stacked column)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |